2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure combining a benzothiophene ring with a pyrimidinone moiety, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of 4-methoxybenzaldehyde with a suitable thiophene derivative, followed by cyclization with a guanidine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the aromatic ring or the pyrimidinone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene and pyrimidinone derivatives, such as:
- 2-methylthieno[3,2-d]pyrimidin-4-amine
- N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine
Uniqueness
What sets 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of structural features, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-11-8-6-10(7-9-11)15-18-16(20)14-12-4-2-3-5-13(12)22-17(14)19-15/h6-9H,2-5H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYYHEJTMJMGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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